molecular formula C18H36N4O11 B601210 Amikacin impurity D CAS No. 1174286-24-8

Amikacin impurity D

Cat. No. B601210
CAS RN: 1174286-24-8
M. Wt: 484.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Amikacin

Scientific Research Applications

Analytical Method Development

  • Pre-Column Derivatization LC-UV for Assaying Kanamycin in Amikacin Sulfate Injection : A method was developed for determining impurity D (kanamycin) in amikacin sulfate injection, contributing to safety evaluation (Zhang Ming-yua, 2013).

  • Improved Reversed-Phase Liquid Chromatography with Electrochemical Detection : This method demonstrates higher sensitivity in separating amikacin from its impurities, enhancing the analysis of amikacin and its related substances (N. H. Zawilla et al., 2007).

  • HPLC-MSn for Identifying Unknown Impurities in Amikacin Sulfate : This technique helps in identifying and characterizing nine impurities in amikacin sulfate, advancing the understanding of amikacin's impurity profile (Jian Wang et al., 2015).

Therapeutic Monitoring and Drug Delivery

  • Dried Plasma Spots for Therapeutic Monitoring : A study validating UHPLC-MS/MS assay using dried plasma spots for amikacin monitoring, enabling cost-effective and accessible therapeutic drug monitoring in resource-limited settings (A. C. C. da Silva et al., 2020).

  • Fluorescent Carbon Dots for Bacterial Detection : Amikacin modified carbon dots were synthesized for detecting pathogenic bacteria like Escherichia coli, showcasing a novel application of amikacin in public health and food safety (Soumen Chandra et al., 2016).

Pharmacokinetic and Pharmacodynamic Studies

  • Population Pharmacokinetics in Pediatric Cystic Fibrosis : This study provides insights into the pharmacokinetics of amikacin in pediatric cystic fibrosis patients, aiding in dose optimization for this specific patient group (P. Cáceres Guido et al., 2019).

  • Pharmacology of Amikacin in Humans : The study provides fundamental information on the pharmacological behavior of amikacin in humans, laying the groundwork for further research and clinical use (G. Bodey et al., 1974).

properties

CAS RN

1174286-24-8

Molecular Formula

C18H36N4O11

Molecular Weight

484.51

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(16)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(14)]-2-deoxy-D-streptamine Deuterated; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.